molecular formula C26H30O4 B15170393 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione) CAS No. 918308-03-9

1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)

Cat. No.: B15170393
CAS No.: 918308-03-9
M. Wt: 406.5 g/mol
InChI Key: ILDAKQFTKQTJEI-UHFFFAOYSA-N
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Description

1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) is a complex organic compound that features a biphenyl core with two β-diketone groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) typically involves the reaction of a biphenyl derivative with diketone precursors under controlled conditions. One common method includes the use of lanthanide complexes, where the biphenyl core is functionalized with diketone groups through a series of coordination reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the diketone groups.

    Substitution: Substitution reactions can occur at the biphenyl core or the diketone groups, depending on the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the diketone groups.

Scientific Research Applications

1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing pathways related to their photophysical and electronic properties. The exact pathways and targets depend on the specific metal ions and the context of their use.

Comparison with Similar Compounds

Similar Compounds

    1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(4,4-dimethylpentane-1,3-dione): A similar compound with a different substitution pattern on the biphenyl core.

    1,1’-([1,1’-Biphenyl]-3,3’-diyl)bis(4,4-dimethylpentane-1,3-dione): Another variant with different positioning of the diketone groups.

Uniqueness

1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) is unique due to its specific substitution pattern, which influences its coordination behavior and the properties of the resulting metal complexes. This makes it particularly valuable in studies of coordination chemistry and materials science.

Properties

CAS No.

918308-03-9

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

1-[2-[2-(4,4-dimethyl-3-oxopentanoyl)phenyl]phenyl]-4,4-dimethylpentane-1,3-dione

InChI

InChI=1S/C26H30O4/c1-25(2,3)23(29)15-21(27)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22(28)16-24(30)26(4,5)6/h7-14H,15-16H2,1-6H3

InChI Key

ILDAKQFTKQTJEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)CC(=O)C(C)(C)C

Origin of Product

United States

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